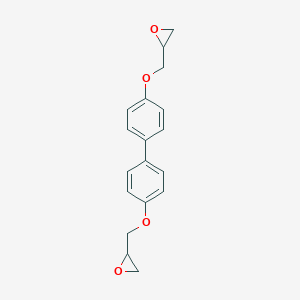

4,4'-Bis(2,3-epoxypropoxy)bifenilo

Descripción general

Descripción

4,4’-Bis(2,3-epoxypropoxy)biphenyl is a chemical compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . It is characterized by the presence of two epoxypropoxy groups attached to a biphenyl core. This compound is known for its applications in the production of epoxy resins, which are widely used in various industrial and scientific fields due to their excellent mechanical properties and chemical resistance .

Aplicaciones Científicas De Investigación

4,4’-Bis(2,3-epoxypropoxy)biphenyl has a wide range of applications in scientific research, including:

Mecanismo De Acción

Target of Action

4,4’-Bis(2,3-epoxypropoxy)biphenyl, also known as Oxirane, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(oxymethylene)]bis-, is a non-symmetrical epoxy . It is primarily used as a crosslinker in the production of carbon nanotubes . It has also been shown to catalyze the formation of amines from aniline and ammonia at room temperature .

Mode of Action

The compound interacts with its targets through a process known as crosslinking. This involves the formation of covalent bonds between different polymer chains, resulting in a three-dimensional network of connected molecules. The crosslinking process enhances the mechanical and thermal properties of the resulting material .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of carbon nanotubes

Result of Action

The primary result of the action of 4,4’-Bis(2,3-epoxypropoxy)biphenyl is the formation of crosslinked polymers. These polymers have enhanced mechanical and thermal properties, making them suitable for use in a variety of industrial applications, including the production of carbon nanotubes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(2,3-epoxypropoxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the final product .

Industrial Production Methods: In industrial settings, the production of 4,4’-Bis(2,3-epoxypropoxy)biphenyl follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Bis(2,3-epoxypropoxy)biphenyl undergoes various chemical reactions, including:

Epoxide Ring-Opening Reactions: These reactions occur in the presence of nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.

Polymerization Reactions: The compound can undergo polymerization to form epoxy resins, which are used in coatings, adhesives, and composite materials.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Lewis acids or bases to facilitate the ring-opening reactions.

Conditions: Typically carried out at elevated temperatures to enhance reaction rates.

Major Products Formed:

Epoxy Resins: Formed through polymerization reactions.

Adducts: Formed through nucleophilic ring-opening reactions.

Comparación Con Compuestos Similares

4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl: This compound has similar epoxy functionalities but differs in the presence of additional methyl groups, which can influence its physical and chemical properties.

4,4’-Dihydroxybiphenyl: The precursor to 4,4’-Bis(2,3-epoxypropoxy)biphenyl, lacking the epoxy groups but sharing the biphenyl core.

Uniqueness: 4,4’-Bis(2,3-epoxypropoxy)biphenyl is unique due to its specific structure, which imparts excellent mechanical strength and chemical resistance to the materials it forms. Its ability to undergo various chemical reactions makes it a versatile compound in both industrial and research applications .

Actividad Biológica

4,4'-Bis(2,3-epoxypropoxy)biphenyl is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of the existing research.

- Molecular Formula : C18H18O4

- Molecular Weight : 302.34 g/mol

- CAS Number : 104-40-5

The biological activity of 4,4'-Bis(2,3-epoxypropoxy)biphenyl is primarily attributed to its epoxy groups, which can undergo various chemical reactions such as nucleophilic attacks. These reactions may lead to the formation of reactive intermediates that can interact with biological macromolecules, including proteins and nucleic acids.

Cytotoxicity

Research has indicated that 4,4'-Bis(2,3-epoxypropoxy)biphenyl exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound can induce apoptosis in prostate cancer cells through the inhibition of topoisomerase II activity, leading to DNA damage and cell death .

Antimicrobial Activity

In vitro studies have shown that 4,4'-Bis(2,3-epoxypropoxy)biphenyl possesses antimicrobial properties against a range of bacterial strains. The compound's ability to disrupt microbial cell membranes has been suggested as a potential mechanism for its antimicrobial effects.

Case Studies

-

Prostate Cancer Research

- A study published in ResearchGate highlighted the effectiveness of 4,4'-Bis(2,3-epoxypropoxy)biphenyl as a topoisomerase II inhibitor. The findings indicated significant apoptosis induction in prostate cancer cells with an IC50 value indicating effective concentration levels for therapeutic applications .

-

Antimicrobial Testing

- In another study focusing on antimicrobial properties, 4,4'-Bis(2,3-epoxypropoxy)biphenyl was tested against common pathogens. The results showed a notable reduction in bacterial viability at concentrations as low as 20 µg/mL, showcasing its potential as a natural antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacterial strains |

Table 2: IC50 Values for Biological Activity

Propiedades

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRVXYJWUUMVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947511 | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90837-23-3, 2461-46-3 | |

| Record name | YL 6121 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90837-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxymethylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(2,3-epoxypropoxy)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(2,3-epoxypropoxy)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4,4'-Bis(2,3-epoxypropoxy)biphenyl and how does it influence its applications?

A1: 4,4'-Bis(2,3-epoxypropoxy)biphenyl is a bifunctional epoxy resin characterized by a rigid-rod structure due to the presence of the biphenyl group. [] This rigid backbone contributes to its desirable thermal and mechanical properties, making it suitable for high-performance applications. [] For instance, it has been explored as a component in copper-clad laminates, where its rigidity enhances the laminate's dimensional stability and mechanical strength. []

Q2: How does 4,4'-Bis(2,3-epoxypropoxy)biphenyl behave when reacted with different curing agents?

A2: The reactivity of 4,4'-Bis(2,3-epoxypropoxy)biphenyl can be tailored by selecting specific curing agents. Studies have shown that its reaction with unsymmetrical diacids can be controlled to achieve desired polymer structures. [] The choice of diacid influences the reactivity and ultimately dictates the final polymer architecture. Additionally, when cured with cyanate ester hardeners like 2,2’-bis(4-cyanatophenyl) propane (AroCy B10), 4,4'-Bis(2,3-epoxypropoxy)biphenyl exhibits superior thermal properties compared to more flexible epoxy resins. []

Q3: Can 4,4'-Bis(2,3-epoxypropoxy)biphenyl be used to create liquid crystalline thermosets?

A3: Yes, research indicates that 4,4'-Bis(2,3-epoxypropoxy)biphenyl itself exhibits liquid crystalline behavior, forming a nematic mesophase. [] This characteristic enables the creation of liquid crystalline thermosets (LCTs) when cured with appropriate aromatic diamines. [] The choice of diamine is crucial, as it influences the formation of the mesophase and the final properties of the LCT.

Q4: How do multiwalled carbon nanotubes (CNTs) affect the curing behavior of 4,4'-Bis(2,3-epoxypropoxy)biphenyl based nanocomposites?

A4: The incorporation of functionalized multiwalled carbon nanotubes (CNTs) into a 4,4'-Bis(2,3-epoxypropoxy)biphenyl/ DDS (4,4′-diamino-diphenyl sulfone) system significantly impacts the curing kinetics. [] Studies demonstrate that the presence of functionalized CNTs accelerates the curing process, leading to a lower activation energy for the reaction. [] This accelerating effect is attributed to the high thermal conductivity of the CNTs and the aligned liquid crystalline epoxy resin. []

Q5: Are there any analytical techniques commonly employed to study 4,4'-Bis(2,3-epoxypropoxy)biphenyl-based materials?

A5: Several analytical techniques are employed to characterize 4,4'-Bis(2,3-epoxypropoxy)biphenyl and its resulting polymers. 13C NMR spectroscopy is particularly useful in monitoring the reaction progress and analyzing the structure of the synthesized polyesters. [] Other techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA), are crucial for studying the thermal and mechanical properties of the cured materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.